N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(3-(5-phenyl-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H19N3O3S2 and its molecular weight is 425.52. The purity is usually 95%.
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Scientific Research Applications
Antidepressant Activity
Research on phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, closely related to the queried compound, has shown potential antidepressant activity. These compounds were synthesized and evaluated for their antidepressant effects, revealing that certain derivatives significantly reduced immobility time in animal models, indicating potential as antidepressants. This study highlights the therapeutic potential of thiophene-based pyrazolines with specific structural features for treating depression (Mathew, Suresh, & Anbazhagan, 2014).
Material Science Applications
In the realm of materials science, novel heterocyclic compounds incorporating thiophene and pyrazoline units have been designed and synthesized, exhibiting promising optical properties for opto-electronic applications. These materials, characterized by their blue and green emission under UV light, suggest their utility in developing new opto-electronic devices, highlighting the versatility of such heterocyclic compounds in materials science (Ramkumar & Kannan, 2015).
Catalytic Applications
Compounds related to the queried chemical structure have been explored for their catalytic applications. For instance, the use of PEG-SO3H as a catalyst in the synthesis of bis(indolyl)methanes and 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s in water represents an environmentally friendly and efficient approach to synthesizing bis(pyrazolyl)methanes. This research underscores the potential of these compounds in facilitating green chemical synthesis processes (Hasaninejad et al., 2011).
Antibacterial Activity
Synthesis and evaluation of pyrazoline derivatives with a thiophene moiety have demonstrated significant antibacterial activity against various bacterial strains. This highlights the potential of such compounds in developing new antibacterial agents, contributing to the ongoing search for effective treatments against resistant bacterial infections (Rani & Mohamad, 2014).
Anti-Tumor Activity
Additionally, bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been synthesized and shown to exhibit potent anti-tumor activities against hepatocellular carcinoma cell lines. These findings open avenues for the development of new anti-cancer therapies based on the structural motifs of thiophene and pyrazoline (Gomha, Edrees, & Altalbawy, 2016).
Properties
IUPAC Name |
N-[3-[3-phenyl-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S2/c1-29(26,27)23-17-10-5-9-16(13-17)18-14-19(15-7-3-2-4-8-15)24(22-18)21(25)20-11-6-12-28-20/h2-13,19,23H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPAGQCVVQWQNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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